molecular formula C21H15Cl2N3O5 B11944391 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate CAS No. 881468-73-1

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate

Cat. No.: B11944391
CAS No.: 881468-73-1
M. Wt: 460.3 g/mol
InChI Key: FYVRIWWUPISZPS-OPEKNORGSA-N
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Description

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound known for its potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with glycine to form 3,4-dichlorobenzamidoacetyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazone derivative. Finally, the hydrazone is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(2-(4-Chlorobenzamido)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-(3-Chlorobenzamido)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-(2-Chlorobenzamido)acetyl)hydrazono)methyl)phenyl benzoate

Uniqueness

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is unique due to the presence of both dichlorobenzamido and furan-2-carboxylate groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

881468-73-1

Molecular Formula

C21H15Cl2N3O5

Molecular Weight

460.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H15Cl2N3O5/c22-16-8-5-14(10-17(16)23)20(28)24-12-19(27)26-25-11-13-3-6-15(7-4-13)31-21(29)18-2-1-9-30-18/h1-11H,12H2,(H,24,28)(H,26,27)/b25-11+

InChI Key

FYVRIWWUPISZPS-OPEKNORGSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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